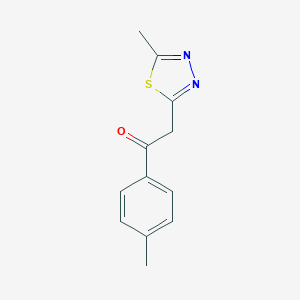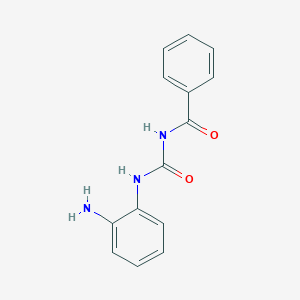![molecular formula C27H17BrO2 B282110 (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone](/img/structure/B282110.png)
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone, also known as BPOC, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. BPOC has been studied for its potential as an anti-inflammatory and anti-cancer agent. In
Mecanismo De Acción
The mechanism of action of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has been shown to have anti-inflammatory and anti-cancer effects in vitro and in vivo. In addition to its effects on COX-2 and HDACs, (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune and inflammatory responses. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has also been shown to be stable under a variety of conditions, which makes it a useful compound for in vitro and in vivo studies. However, there are also some limitations to the use of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone in lab experiments. (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has low solubility in aqueous solutions, which can make it difficult to work with in certain assays. In addition, (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has not been extensively studied in vivo, so its pharmacokinetic and toxicity profiles are not well understood.
Direcciones Futuras
There are several future directions for research on (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone. One area of interest is the development of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone derivatives that have improved solubility and pharmacokinetic properties. Another area of interest is the study of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone in combination with other anti-cancer and anti-inflammatory agents, to determine whether it has synergistic effects. Finally, further studies are needed to determine the safety and efficacy of (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone in animal models, and ultimately in humans.
Métodos De Síntesis
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone can be synthesized through a multi-step process that involves the reaction of acenaphthylene-2,3'-cycloprop-1'-one with 4-bromobenzaldehyde in the presence of a base, followed by a reaction with phenylhydrazine. The resulting compound is then treated with acetic anhydride to yield (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone.
Aplicaciones Científicas De Investigación
(4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone has been studied for its potential as an anti-inflammatory and anti-cancer agent. In a study published in the European Journal of Medicinal Chemistry, (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone was found to inhibit the growth of human breast cancer cells in vitro. Another study published in the Journal of Medicinal Chemistry found that (4-bromophenyl)(2'-phenyl-1(2H)-oxospiro[acenaphthylene-2,3'-cycloprop]-1'-yl)methanone exhibited anti-inflammatory activity in a mouse model of acute lung injury.
Propiedades
Fórmula molecular |
C27H17BrO2 |
|---|---|
Peso molecular |
453.3 g/mol |
Nombre IUPAC |
2//'-(4-bromobenzoyl)-3//'-phenylspiro[acenaphthylene-2,1//'-cyclopropane]-1-one |
InChI |
InChI=1S/C27H17BrO2/c28-19-14-12-18(13-15-19)25(29)24-23(17-6-2-1-3-7-17)27(24)21-11-5-9-16-8-4-10-20(22(16)21)26(27)30/h1-15,23-24H |
Clave InChI |
SONHMVPVNIZQRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(C23C4=CC=CC5=C4C(=CC=C5)C3=O)C(=O)C6=CC=C(C=C6)Br |
SMILES canónico |
C1=CC=C(C=C1)C2C(C23C4=CC=CC5=C4C(=CC=C5)C3=O)C(=O)C6=CC=C(C=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)







![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)

